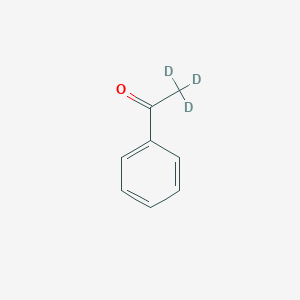

Acetophenone-alpha,alpha,alpha-d3

概要

説明

Acetophenone-alpha,alpha,alpha-d3 is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 123.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Aceto-D3-phenone, also known as 2,2,2-trideuterio-1-phenylethanone or Acetophenone-alpha,alpha,alpha-d3, is a derivative of acetophenone, a simple ketone that has been found to interact with various microorganisms .

Mode of Action

Acetophenone derivatives have been studied for their antifungal properties . These compounds can change the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .

Biochemical Pathways

Acetophenone, the parent compound of Aceto-D3-phenone, is involved in multiple interactions with various microorganisms . It is a metabolite that plays a role in the biochemical pathways of these organisms . Acetogens, a type of bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway

Result of Action

Acetophenone derivatives have been shown to exhibit antifungal properties by affecting the cell membrane permeability and hyphae growth of certain fungi .

Action Environment

The action of Aceto-D3-phenone may be influenced by various environmental factors. For instance, the phosphorescence of acetophenone, a related compound, is marked by environmental perturbations superimposed on pseudo‐Jahn‐Teller interactions . This results in an environmentally sensitive potential surface for the lowest triplet state . The stability and efficacy of Aceto-D3-phenone could similarly be influenced by its environment.

生化学分析

Biochemical Properties

Aceto-D3-phenone plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. The compound interacts with various enzymes and proteins, including alcohol dehydrogenase and cytochrome P450 enzymes. These interactions are crucial for understanding the metabolic fate of acetophenone derivatives. The deuterium atoms in Aceto-D3-phenone provide a unique advantage in tracing these interactions, as they can be detected using mass spectrometry and other analytical techniques .

Cellular Effects

Aceto-D3-phenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, Aceto-D3-phenone has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Aceto-D3-phenone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as alcohol dehydrogenase, altering their activity. This binding can result in either the inhibition or activation of the enzyme, depending on the specific context of the interaction . Additionally, Aceto-D3-phenone can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aceto-D3-phenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that Aceto-D3-phenone can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Aceto-D3-phenone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study metabolic pathways and enzyme interactions without significant adverse effects. At higher doses, Aceto-D3-phenone can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Aceto-D3-phenone is involved in several metabolic pathways, primarily those related to the metabolism of acetophenone derivatives. The compound is metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Aceto-D3-phenone is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism . Understanding the transport and distribution of Aceto-D3-phenone is essential for predicting its pharmacokinetics and potential effects in vivo.

Subcellular Localization

The subcellular localization of Aceto-D3-phenone is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on enzyme activity and gene expression . These localization patterns are important for understanding the precise mechanisms of action of Aceto-D3-phenone at the cellular level.

生物活性

Acetophenone-alpha,alpha,alpha-d3 (also known as 1-phenylethanone) is a deuterated derivative of acetophenone, which has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on existing research.

This compound is characterized by its ketone functional group attached to a phenyl ring. The deuteration at the alpha position modifies the compound's isotopic composition, which can influence its metabolic pathways and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that acetophenone derivatives exhibit significant antimicrobial properties. For instance, acetophenone itself has been shown to have repellent effects against various insect vectors such as mosquitoes and tsetse flies. This activity is attributed to its ability to manipulate skin microbiota and affect insect behavior .

2. Anticancer Potential

Acetophenone derivatives have been evaluated for their anticancer activities. Studies indicate that certain acetophenone analogs can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, a study found that modifications in the acetophenone structure enhanced its cytotoxicity against breast cancer cells .

3. Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. Compounds within this class are being studied for their potential use in treating neuropsychiatric disorders due to their interaction with neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Some studies suggest that acetophenones may inhibit key enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

- Modulation of Cell Signaling : Acetophenone derivatives can influence cell signaling pathways such as AMPK activation, which is crucial for energy homeostasis and cellular stress responses .

- Interaction with Receptors : The compound may interact with various receptors in the body, leading to altered physiological responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on modified acetophenones indicated that certain derivatives could significantly inhibit the growth of MCF-7 breast cancer cells. The research highlighted that the introduction of specific substituents on the phenyl ring enhanced cytotoxicity through apoptosis induction mechanisms .

科学的研究の応用

Synthetic Chemistry Applications

1.1 Electrophilic Activation of Ketones

Acetophenone-alpha,alpha,alpha-d3 has been utilized in the electrophilic activation of ketones. A study demonstrated that acetophenone derivatives can be activated using triflic anhydride to form highly electrophilic intermediates. These intermediates can undergo transformations with nucleophiles to yield α-arylated and α-oxyaminated products under metal-free conditions. The incorporation of deuterium from acetophenone-d3 allows for tracing and understanding reaction mechanisms through isotopic labeling .

1.2 Asymmetric Synthesis

The compound is also used in asymmetric synthesis, particularly in Baeyer−Villiger oxidations. Research indicates that racemic or prochiral cyclic ketones can be converted into optically active lactones using acetophenone-d3 as a substrate. The enantioselectivity achieved in these reactions can reach up to 95% ee, showcasing the utility of deuterated compounds in enhancing selectivity in synthetic pathways .

Analytical Applications

2.1 Mass Spectrometry

In mass spectrometry, this compound serves as an internal standard for quantifying non-deuterated acetophenone in complex mixtures. The distinct mass difference allows for accurate detection and quantification, making it invaluable in analytical chemistry .

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds like acetophenone-d3 are essential in NMR spectroscopy as they enhance spectral resolution and simplify the interpretation of spectra by reducing overlapping signals from hydrogen atoms. This property is particularly useful for studying reaction mechanisms and molecular interactions .

Biological Applications

3.1 Pharmacological Studies

Acetophenone derivatives have been investigated for their pharmacological properties. The deuterated form is particularly useful in studies aimed at understanding the metabolic pathways of drugs due to its isotopic labeling capabilities. Research has shown that deuteration can influence the pharmacokinetics of compounds, potentially leading to improved drug efficacy and reduced toxicity .

3.2 Metabolic Tracing

In metabolic studies, this compound is used as a tracer to investigate metabolic pathways in biological systems. Its incorporation into biological molecules allows researchers to track metabolic processes and understand the dynamics of compound transformations within organisms .

Table 1: Summary of Synthetic Applications

| Application Type | Description | Yield/Selectivity |

|---|---|---|

| Electrophilic Activation | Formation of α-arylated products via nucleophilic attack on activated ketones | Moderate to Excellent |

| Asymmetric Synthesis | Conversion of cyclic ketones to lactones with high enantioselectivity | Up to 95% ee |

Table 2: Analytical Applications

| Technique | Use Case | Advantage |

|---|---|---|

| Mass Spectrometry | Internal standard for quantification | Accurate detection |

| NMR Spectroscopy | Enhances spectral resolution | Simplifies interpretation |

化学反応の分析

Electrophilic Functionalization

One of the primary reactions involving acetophenone derivatives, including acetophenone-alpha,alpha,alpha-d3, is electrophilic functionalization. This process allows for the introduction of various substituents at the alpha position relative to the carbonyl group.

-

Mechanism : The electrophilic activation of ketones can be achieved using reagents such as triflic anhydride. This activation generates highly electrophilic intermediates that can react with nucleophiles. The reaction proceeds through the formation of a vinyl triflate intermediate which subsequently undergoes transformations leading to products such as α-arylated and α-oxyaminated acetophenones .

-

Yields : The method has been shown to provide moderate to excellent yields depending on the substituents present on the aromatic ring. For instance, electron-donating groups enhance reactivity compared to unsubstituted acetophenones .

Carboxylation Reactions

This compound can also undergo carboxylation reactions facilitated by specific enzymes or catalytic systems.

-

Catalytic Mechanism : Research indicates that acetophenone carboxylase catalyzes the carboxylation of acetophenone in an ATP-dependent manner. The stoichiometry observed is two moles of ATP consumed per mole of acetophenone carboxylated. The reaction involves the formation of a carboxylate intermediate and is sensitive to metal ions such as Zn²⁺ and Mn²⁺ .

-

Optimal Conditions : The pH and temperature conditions significantly affect the efficiency of this reaction. Studies have identified optimal pH ranges for maximum enzyme activity and have explored various metal ion concentrations to modulate enzyme activity .

Enzyme Activity Data

| Metal Ion | Concentration (mM) | Activity (% of control) |

|---|---|---|

| Zn²⁺ | 0.05 | 50 |

| Mn²⁺ | 0.2 | 80 |

| Ni²⁺ | 0.5 | 70 |

Research Findings and Implications

The studies surrounding this compound highlight its versatility in synthetic organic chemistry, particularly in electrophilic functionalization and enzymatic transformations. The ability to modify this compound through various reaction pathways provides valuable tools for chemists aiming to synthesize complex organic molecules with specific functional groups.

-

Pharmaceutical Applications : The derivatives obtained from these reactions often possess significant pharmacological properties, making them suitable candidates for drug development.

-

Mechanistic Insights : The isotopic labeling with deuterium allows for detailed mechanistic studies using techniques such as NMR spectroscopy, which can elucidate reaction pathways and intermediate stability.

特性

IUPAC Name |

2,2,2-trideuterio-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169976 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-31-4 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?

A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。